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Compound of Interest

Compound Name: 4-(2-Aminoethyl)tetrahydropyran

Cat. No.: B112880

Introduction

4-(2-Aminoethyl)tetrahydropyran, also known as 2-(tetrahydropyran-4-yl)ethylamine, is a
versatile bifunctional molecule incorporating a saturated tetrahydropyran ring and a primary
aminoethyl side chain.[1] This unique structural combination makes it a valuable building block
in medicinal chemistry and material science, finding applications in the synthesis of novel
pharmaceuticals and specialty polymers.[2] Accurate and comprehensive spectroscopic
analysis is paramount to confirm its structural integrity, purity, and to understand its chemical
behavior.

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-
Aminoethyl)tetrahydropyran, covering Nuclear Magnetic Resonance (NMR) spectroscopy
(*H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content is tailored
for researchers, scientists, and drug development professionals, offering not only the spectral
data but also the underlying principles and experimental considerations for its acquisition and
interpretation.

Molecular Structure and Spectroscopic Overview

The structure of 4-(2-Aminoethyl)tetrahydropyran (C7H1sNO, Molecular Weight: 129.20
g/mol ) dictates its characteristic spectroscopic features.[3][4] The tetrahydropyran ring exists
predominantly in a chair conformation, leading to distinct axial and equatorial protons. The
flexible ethylamine side chain contributes signals that are sensitive to the molecular
environment and solvent effects.
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Caption: Molecular structure of 4-(2-Aminoethyl)tetrahydropyran.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule.
For 4-(2-Aminoethyl)tetrahydropyran, the spectrum can be divided into two main regions: the
signals from the tetrahydropyran ring protons and those from the ethylamine side chain.[1]

Expected Chemical Shifts and Multiplicities:

Predicted Chemical

Protons ) Multiplicity Integration
Shift (6, ppm)
-NH:z 15-25 Broad Singlet 2H
-CH2-N 2.7-2.9 Triplet 2H
-CH2-C(ring) 14-16 Quartet 2H
-CH(ring) 16-1.8 Multiplet 1H
-CHz(axial, ring) 12-14 Multiplet 4H
-CHz(equatorial, ring) 3.8-4.0 Multiplet 4H

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual
values may vary depending on the solvent and experimental conditions.

Expert Insights: The broadness of the amine (-NHz) proton signal is due to quadrupole
broadening and exchange with trace amounts of water in the NMR solvent. The protons on the
tetrahydropyran ring adjacent to the oxygen atom are expected to be the most deshielded,
appearing further downfield.[1] The distinction between axial and equatorial protons can often
be resolved at higher magnetic field strengths, with axial protons typically appearing at a
slightly lower chemical shift than their equatorial counterparts.

Experimental Protocol for *H NMR Data Acquisition
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Sample Preparation Instrument Setup

Dissolve 5-10 mg of sample ‘ ‘ in 0.6-0.7 mL of deuterated solvent (e.g., CDCIs, D20, DMSO-de) ‘ ‘ Add a small amount of TMS as internal standard (0 ppm) ‘ ‘ Insert sample into NMR spectrometer ‘

!

Add to NMR tube ‘ Lock on the deuterium signal of the solvent ‘ ‘59. appropriate spectral width, number of scans, and relaxation d?lay‘

‘ Shim the magnetic field for homogeneity ‘ ‘p sssssss he FID (Fourier transform, phase correction, baseline con'ecliun)‘
‘ Tune and match the probe for the 'H frequency ‘ ‘ Integrate the signals and reference the spectrum to TMS ‘

Click to download full resolution via product page
Caption: Workflow for acquiring *H NMR data.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to

the symmetry of the tetrahydropyran ring, some signals may be equivalent.

Expected Chemical Shifts:
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Carbon Atom Predicted Chemical Shift (8, ppm)
-CH2-N 40 - 45
-CHz-C(ring) 35-40
-CH(ring) 30-35
-CHz(ring) 25-30
-CH2-O(ring) 65-70

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual
values may vary depending on the solvent and experimental conditions.

Expert Insights: The carbon atoms adjacent to the electronegative oxygen and nitrogen atoms
will be the most deshielded and appear at the highest chemical shifts. DEPT (Distortionless
Enhancement by Polarization Transfer) experiments can be used to distinguish between CH,
CHz, and CHs groups, which is particularly useful for assigning the carbons of the
tetrahydropyran ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Expected Absorption Bands:

Wavenumber (cm~?) Vibration Functional Group
3300 - 3500 (broad) N-H stretch Primary Amine
2850 - 3000 C-H stretch Alkane

1590 - 1650 N-H bend Primary Amine
1050 - 1150 C-O stretch Ether

Note: A product from Thermo Scientific is noted to have an "Authentic” Infrared Spectrum,
confirming that reference data exists.[5]
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Expert Insights: The broadness of the N-H stretching band is a characteristic feature of primary
amines and is due to hydrogen bonding. The C-O stretch of the ether in the tetrahydropyran
ring is typically a strong and prominent peak. The absence of a carbonyl peak (around 1700
cm™1) is a key indicator of the purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. For 4-(2-Aminoethyl)tetrahydropyran, Electron
lonization (EI) or Electrospray lonization (ESI) can be used.

Expected Fragmentation Pattern (ESI-MS):
A prominent peak for the protonated molecule [M+H]* is expected at an m/z of 130.2.[1]

Expected Fragmentation Pattern (EI-MS):

m/z Fragment

129 [M]* (Molecular lon)

112 [M - NHs]*

99 [M - CH2NHz2]*

85 [Tetrahydropyran ring fragment]*
44 [CH2CH2NHz]*

Expert Insights: The fragmentation of the molecular ion is driven by the cleavage of bonds
adjacent to the heteroatoms (oxygen and nitrogen). The loss of the amino group or cleavage of
the ethyl side chain are common fragmentation pathways. The tetrahydropyran ring can also
undergo characteristic ring-opening fragmentation.

Diagram of a Key Fragmentation Pathway
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w’ Fragment (m/z 99)

M+ (m/z 129) | g-cleavage

Fragment (m/z 44)

Click to download full resolution via product page

Caption: A simplified representation of two potential fragmentation pathways.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the
identification and characterization of 4-(2-Aminoethyl)tetrahydropyran. The combination of *H
NMR, 3C NMR, IR, and MS allows for unambiguous confirmation of its structure and
assessment of its purity. As a Senior Application Scientist, | recommend utilizing a multi-
technique approach for the thorough analysis of such valuable synthetic building blocks to
ensure the reliability and reproducibility of downstream applications in research and
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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